molecular formula C6H8O2 B6262055 rac-(3R,4S)-4-ethynyloxolan-3-ol CAS No. 2307750-64-5

rac-(3R,4S)-4-ethynyloxolan-3-ol

Cat. No.: B6262055
CAS No.: 2307750-64-5
M. Wt: 112.1
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Description

rac-(3R,4S)-4-ethynyloxolan-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an oxolane ring with an ethynyl group and a hydroxyl group, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-ethynyloxolan-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable oxirane with an acetylene derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-ethynyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted oxolanes.

Scientific Research Applications

rac-(3R,4S)-4-ethynyloxolan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-ethynyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4S)-4-aminopiperidin-3-ol: A compound with similar stereochemistry but different functional groups.

    rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol: Another oxolane derivative with a cyclopropylamino group.

    rac-(3R,4S)-4-(dimethylamino)-3-pyrrolidinol: A pyrrolidine derivative with a dimethylamino group.

Uniqueness

rac-(3R,4S)-4-ethynyloxolan-3-ol is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.

Properties

CAS No.

2307750-64-5

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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